AY77

Biased Agonism PAR2 Signaling GPCR Pharmacology

AY77 is a functionally selective PAR2 biased agonist that drives Gαq/Ca2+ signaling while minimizing β-arrestin-2/ERK1/2 activation. This unique bias is essential for dissecting pathway-specific contributions in inflammation, pain, and oncology research. Its rat plasma stability (>48h) outperforms peptide agonists, making it ideal for in vivo and ex vivo studies. Choose AY77 for robust, pathway-focused PAR2 investigation.

Molecular Formula C21H32N4O4
Molecular Weight 404.5 g/mol
Cat. No. B12300576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAY77
Molecular FormulaC21H32N4O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3
InChIInChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1
InChIKeyCAYJNBJPGBBDAS-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AY77 (CAS 1835734-92-3): A Potent, Calcium-Biased PAR2 Agonist Peptidomimetic


AY77 (Isox-Cha-Chg-NH2) is a synthetic, low-molecular-weight peptidomimetic agonist of Protease-Activated Receptor 2 (PAR2) [1]. It is characterized as a 'biased agonist', preferentially activating Gαq-mediated calcium mobilization over β-arrestin-2/ERK1/2 signaling pathways [2]. This functional selectivity is a key differentiator from balanced agonists or other biased PAR2 ligands [3].

Why PAR2 Agonists are Not Interchangeable: The Criticality of Biased Signaling for Pathway-Specific Outcomes


PAR2 agonists are not functionally interchangeable. While many compounds can bind and activate the receptor, their downstream signaling profile is highly ligand-dependent. The concept of 'biased agonism' dictates that different ligands stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling cascade (e.g., Gαq/Ca2+) over another (e.g., β-arrestin/ERK) [1]. This is crucial because the specific pathway activated determines the ultimate physiological response. For instance, in cancer models, ERK-biased signaling can promote cell survival and cytokine secretion, while calcium-biased signaling may drive different outcomes like migration [2]. Substituting a calcium-biased agonist like AY77 with a balanced agonist or an ERK-biased agonist would fundamentally alter the experimental result, leading to misinterpretation of PAR2's role in a given disease model [3]. The quantitative evidence below establishes AY77's precise signaling signature relative to its closest analogs, providing the justification for its specific selection in pathway-focused research.

Quantitative Differentiation of AY77: A Comparative Analysis of Potency, Bias, and Functional Selectivity


AY77 vs. AY254: A Direct Head-to-Head Comparison of Signaling Bias and Potency

In a direct comparative study, AY77 was characterized as a calcium-biased agonist, whereas its structural analog AY254 was found to be an ERK-biased agonist. This demonstrates that a minor structural modification can completely invert the signaling preference of the ligand, highlighting the non-interchangeable nature of these compounds. [1]

Biased Agonism PAR2 Signaling GPCR Pharmacology

AY77 vs. SLIGKV-NH2 (Endogenous Peptide): Superior Potency in Calcium Mobilization

AY77 demonstrates significantly greater potency in activating PAR2-mediated calcium release compared to the endogenous peptide agonist sequence SLIGKV-NH2. While the native peptide requires micromolar concentrations, AY77 is active at low nanomolar levels. [1]

Calcium Signaling GPCR Agonist Peptidomimetic

AY77 vs. GB110: Enhanced Potency and Ligand Efficiency in Calcium Signaling

AY77 is a more potent and ligand-efficient activator of PAR2-mediated calcium release compared to the non-peptide agonist GB110. This difference is critical for studies requiring a strong, specific calcium signal with minimal compound mass. [1][2]

Ligand Efficiency Non-peptide Agonist Calcium Mobilization

Functional Consequence of Bias: AY77 Fails to Activate ERK-Mediated Processes Unlike ERK-Biased AY254

The signaling bias of AY77 has direct functional consequences. In human colorectal carcinoma cells (HT29), AY77, as a calcium-biased agonist, fails to activate ERK1/2-dependent cellular processes such as IL-8 secretion and wound healing. In stark contrast, the ERK-biased agonist AY254 potently induces these same functions. [1]

Functional Selectivity Cell Migration Cytokine Secretion

AY77 vs. DF253: Differentiating Potency in the Calcium-Biased Agonist Class

Within the class of calcium-biased PAR2 agonists, AY77 demonstrates superior potency compared to DF253. While both compounds preferentially activate calcium signaling over ERK phosphorylation, AY77 does so with significantly higher potency. [1]

Biased Agonist Calcium Signaling Potency Comparison

AY77 Demonstrates Enhanced Stability and Selectivity Over Peptide Agonists

AY77 exhibits superior stability in rat plasma compared to commonly used peptide PAR2 agonists. It also demonstrates high selectivity for PAR2 over the related PAR1 receptor, a common off-target for some peptide ligands. These properties make it a more reliable tool for both in vitro and in vivo studies. [1]

Plasma Stability Receptor Selectivity In Vivo Tool

Optimal Research Applications for AY77: From Pathway Deconvolution to In Vivo Models


Deconvoluting Gαq/Calcium vs. β-Arrestin/ERK Signaling in Disease Models

Use AY77 as a selective probe to activate the Gαq/calcium arm of PAR2 signaling while leaving the β-arrestin/ERK pathway largely inactive. This is essential for dissecting the specific contribution of each pathway to complex phenotypes such as inflammation, pain, or cancer progression. The direct comparator AY254 should be used in parallel to isolate ERK-dependent functions [1].

Investigating PAR2-Mediated Cell Migration and Chemotaxis

Employ AY77 to stimulate PAR2-dependent chemotaxis in cell lines like MDA-MB-231 breast cancer cells. Its high potency (EC50 ~33-40 nM) and selectivity for PAR2 over PAR1 ensure that the observed migratory response is specifically due to PAR2 activation, as validated by attenuation with an anti-PAR2 antibody [2].

In Vivo and Ex Vivo Physiological Studies Requiring Stable Agonists

Select AY77 for studies in animal models or ex vivo tissue preparations where compound stability is paramount. Its proven stability in rat plasma for over 48 hours, in contrast to the rapid degradation of many peptide agonists, makes it a superior choice for investigating PAR2 function in a more physiologically relevant context [3].

Calcium Flux Assays in High-Throughput Screening (HTS) Campaigns

Utilize AY77 as a reference agonist in HTS assays designed to identify novel PAR2 antagonists or allosteric modulators. Its robust, high-potency calcium signal provides a wide assay window, and its well-characterized biased profile helps contextualize the activity of new chemical entities [4].

Quote Request

Request a Quote for AY77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.